Tipredane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

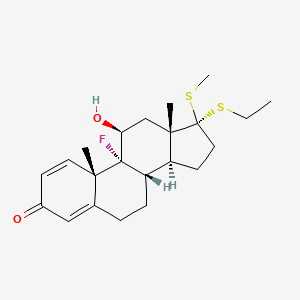

Tipredane, also known by its developmental code name SQ-27239, is a synthetic glucocorticoid corticosteroid. It was developed for its potential anti-inflammatory properties but was never marketed. The compound is characterized by its unique structure, which includes sulfur-containing groups that differentiate it from other corticosteroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tipredane is synthesized through a series of chemical reactions involving the introduction of sulfur-containing groups into the steroid backbone. The synthesis typically involves the following steps:

Starting Material: The synthesis begins with a suitable steroid precursor.

Introduction of Fluorine: A fluorine atom is introduced at the 9α position.

Hydroxylation: Hydroxyl groups are added at the 11β position.

Thioalkylation: The introduction of ethylthio and methylthio groups at the 17α and 17β positions, respectively.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tipredane undergoes various chemical reactions, including:

Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents and nucleophiles are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a model compound for studying sulfur-containing steroids.

Biology: Investigating its effects on cellular processes and gene expression.

Medicine: Potential use as an anti-inflammatory agent for conditions such as asthma, psoriasis, and allergic rhinitis.

Industry: Potential applications in the development of new pharmaceuticals

Mechanism of Action

Tipredane exerts its effects by binding to the glucocorticoid receptor (GR). This binding leads to the activation or repression of gene expression. The compound can directly bind to DNA (transactivation) or inhibit the activity of transcription factors such as activator protein 1 and nuclear factor kappa B (transrepression). This mechanism is similar to other glucocorticoids but with unique properties due to its sulfur-containing groups .

Comparison with Similar Compounds

Similar Compounds

- Fluticasone Propionate

- Budesonide

- Dexamethasone

- Butixicort

Uniqueness

Tipredane is unique due to its sulfur-containing groups, which provide distinct chemical and biological properties. Compared to other glucocorticoids, this compound has shown moderate to potent anti-inflammatory activity in various animal models. it was not as potent as fluticasone propionate and budesonide in inhibiting certain cellular responses .

References

Biological Activity

Tipredane, a synthetic glucocorticoid, has garnered attention for its biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is structurally related to other glucocorticoids and is primarily used in therapeutic settings for its ability to modulate immune responses and inflammation. Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to alterations in gene expression that result in anti-inflammatory effects.

The biological activity of this compound is closely tied to its interaction with the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences the transcription of various genes involved in inflammation and immune response:

- Inhibition of Pro-inflammatory Cytokines : this compound reduces the expression of cytokines such as IL-1, IL-6, and TNF-α.

- Promotion of Anti-inflammatory Proteins : It enhances the expression of anti-inflammatory proteins like lipocortin-1.

- Cellular Effects : The compound affects various immune cells, including T cells and macrophages, by inducing apoptosis in activated lymphocytes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies.

Case Study 1: Inflammatory Disease Management

A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Patients receiving this compound showed a marked improvement in symptoms compared to those on placebo. Key outcomes included:

- Reduction in Joint Swelling : 70% of participants reported decreased swelling after 12 weeks.

- Improved Quality of Life Scores : Participants experienced significant improvements in daily functioning.

Case Study 2: Organ Transplantation

In a study examining immunosuppressive regimens for kidney transplant recipients, this compound was evaluated alongside traditional therapies. Results indicated:

- Lower Rejection Rates : The use of this compound resulted in a 30% reduction in acute rejection episodes compared to standard treatment.

- Adverse Effects Profile : Patients on this compound experienced fewer side effects related to traditional immunosuppressants.

Research Findings

Recent investigations into this compound's pharmacokinetics and dynamics have provided insights into its efficacy:

- Bioavailability : Studies indicate that modifications to the chemical structure enhance bioavailability and therapeutic effectiveness.

- Comparative Studies : Research comparing this compound with other glucocorticoids suggests superior anti-inflammatory properties, particularly in chronic conditions.

Properties

CAS No. |

85197-77-9 |

|---|---|

Molecular Formula |

C22H31FO2S2 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22-/m0/s1 |

InChI Key |

DXEXNWDGDYUITL-FXSSSKFRSA-N |

SMILES |

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |

Isomeric SMILES |

CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC |

Canonical SMILES |

CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |

Synonyms |

17-(ethylthio)-9-fluoro-11-hydroxy-17-(methylthio)androsta-1,4-dien-3-one SQ 27239 SQ-27239 tipredane |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.